molecular formula C6H3ClNNaO5S B019680 Sodium 2-chloro-5-nitrobenzenesulfonate CAS No. 946-30-5

Sodium 2-chloro-5-nitrobenzenesulfonate

Cat. No. B019680
CAS RN: 946-30-5
M. Wt: 259.6 g/mol
InChI Key: OUERFXCJVYJQJO-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-nitrobenzenesulfonate is a chemical compound with various applications in organic synthesis and analytical chemistry. It is part of a class of compounds known as nitrobenzenesulfonates, which are known for their reactivity and utility in chemical transformations.

Synthesis Analysis

The synthesis of Sodium 2-chloro-5-nitrobenzenesulfonate involves coupling reactions and specific reaction conditions for optimization. For example, a related compound, Sodium ethene-bis-nitrobenzenesulfonate, was synthesized through a coupling reaction of o-nitrotoluenesulfonic acid in NaOH solution, indicating a similar approach could be used for Sodium 2-chloro-5-nitrobenzenesulfonate (Yu, Qian, & Wang, 2012).

Molecular Structure Analysis

The molecular structure of Sodium 2-chloro-5-nitrobenzenesulfonate features a sodium ion often coordinated with oxygen atoms from sulfonate or water molecules, forming a chain polymer or complex structures. For instance, the sodium salt of a similar compound, 2-hydroxy-5-nitrobenzylsulfonate, revealed a coordination sphere comprising water molecules and sulfonate oxygen atoms (Chruszcz & Lewiński, 2002).

Chemical Reactions and Properties

Sodium 2-chloro-5-nitrobenzenesulfonate participates in various chemical reactions due to its reactive functional groups. For example, sodium N-chloro-p-nitrobenzenesulfonamide, a related compound, shows diverse analytical applications as a potential titrimetric reagent in the determination of reducing agents (Gowda et al., 1982).

Physical Properties Analysis

Physical properties like solubility, crystalline structure, and phase transitions are significant for understanding the behavior of Sodium 2-chloro-5-nitrobenzenesulfonate in different environments. Studies on related nitrobenzenesulfonates provide insights into their solubility in various solvents and temperatures, which can be relevant for Sodium 2-chloro-5-nitrobenzenesulfonate as well (Li et al., 2012).

Scientific Research Applications

  • Studying Aromatic Anions in Water : Gilkerson and Mixon (1990) discussed its use in studying the association of aromatic anions in water and their complex formation (Gilkerson & Mixon, 1990).

  • Supramolecular Aggregation Studies : Vembu et al. (2004) used it for studying supramolecular aggregation in 2-chlorophenyl 3-nitrobenzenesulfonate and its derivatives (Vembu et al., 2004).

  • Solvolysis Experiments : Ferber et al. (1985) utilized it in solvolysis experiments to study the kinetics and product studies of 3-(cyclohex-1′-enyloxy) propyl p-nitrobenzenesulfonate (Ferber, Gream & Stoneman, 1985).

  • Synthesis of Reactive Blue Dye : Yin-Xing Zhi (2001) reported its use in synthesizing reactive blue dye KN-FB with excellent fixing efficiency and a high total yield (Yin-Xing Zhi, 2001).

  • Dehydrogenation of Pyridazinones : Cignarella and Barlocco (1995) mentioned its use in the dehydrogenation of 4,5-dihydro-3(2H)-pyridazinones to their corresponding aromatic derivatives (Cignarella & Barlocco, 1995).

  • Synthesis of 2-Amino-5-chloro-4-methylbenzenesulfonic Acid : Li et al. (2015) used it for synthesizing 2-amino-5-chloro-4-methylbenzenesulfonic acid (Li et al., 2015).

  • Titrimetric Redox Reagent : Gowda et al. (1982) explored its use as a potential titrimetric reagent for the direct determination of various reducing agents (Gowda et al., 1982).

  • Mimicking Artificial Substrates : Chruszcz and Lewiński (2002) noted its role in mimicking an artificial substrate for human arylsulfatase A, p-nitrocatechol sulfate (Chruszcz & Lewiński, 2002).

  • Synthesis of Organic Compounds : Rosevear and Wilshire (1982) mentioned its usefulness in the synthesis of organic compounds and its derivatives (Rosevear & Wilshire, 1982).

  • Oxidizing Titrant : Gowda et al. (1983) discussed its use as an oxidizing titrant for direct titrations of various substances (Gowda et al., 1983).

Safety And Hazards

The safety data sheet for Sodium 2-chloro-5-nitrobenzenesulfonate indicates that it has a hazard statement of H317-H319, which means it may cause an allergic skin reaction and serious eye irritation . The precautionary statements are P280-P305+P351+P338, which involve wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

sodium;2-chloro-5-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUERFXCJVYJQJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClNNaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061339
Record name Sodium 2-chloro-5-nitrobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-chloro-5-nitrobenzenesulfonate

CAS RN

946-30-5
Record name Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-chloro-5-nitrobenzenesulphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloro-5-nitrobenzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
H Suzuki, N Yazawa, Y Yoshida, O Furusawa… - Bulletin of the …, 1990 - journal.csj.jp
… To a mixture of sodium 2-chloro-5nitrobenzenesulfonate (18.17 g, 0.070 mol), acetonitrile (35 ml), sulfolane (35 ml), and N,N-dimethylacetamide (1.75 ml) was added phosphoryl …
Number of citations: 61 www.journal.csj.jp
L Pan, Y Jiang, Z Liu, XH Liu, Z Liu, G Wang… - European journal of …, 2012 - Elsevier
… To chlorosulphonic acid (14.96 g, 8.45 mL) was added sodium 2-chloro-5-nitrobenzenesulfonate (5.56 g, 21.4 mmol) with stirring at 5–10 C. The reaction mixture was stirred at 130 C for …
Number of citations: 53 www.sciencedirect.com
AD Cat, RV Poucke - The Journal of Organic Chemistry, 1963 - ACS Publications
Aminobenzenesulfonyl fluorides have been synthesized by deacylation of acetylaminobenzenesulfonyl fluorides or by catalytic hydrogenation of nitrobenzenesulfonyl fluorides …
Number of citations: 2 pubs.acs.org
S Fujita, S Fujita - Organic Chemistry of Photography, 2004 - Springer
… to 2-methoxyethanol in the nucleophilic substitution of sodium 2-chloro-5nitrobenzenesulfonate (54). A more convenient method using a combination of sodium hydroxide and …
Number of citations: 2 link.springer.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
HA SMITH JR - 1961 - search.proquest.com
… -1-naphthalenesulfonic acid Cnaph-thionic acid), and sodium 4-chloro-3-nitro-5-methylbenzenesulfonate were "White-label" products and sodium 2-chloro-5-nitrobenzenesulfonate a …
Number of citations: 2 search.proquest.com
濱田喜樹, 松岡英子 - YAKUGAKU ZASSHI, 1976 - jstage.jst.go.jp
… 1) Sodium 2-chloro-5-nitrobenzenesulfonate was reacted with the corresponding anilines in water, sealed in a tube, and 4-substituted 4-nitrodiphenylamine sulfonates (I–VI) were …
Number of citations: 2 www.jstage.jst.go.jp
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
王慈恩, 郭庆, 崔志华, 陈维国, 张志强… - Journal of …, 2023 - search.ebscohost.com
… study a bis-aromatic primary amine crosslinking agent based on Mannich reaction was designed and synthesized with hexanediamine and sodium 2-chloro-5 nitrobenzenesulfonate as …
Number of citations: 0 search.ebscohost.com

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